molecular formula C18H21FN2O B10990364 cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone CAS No. 254980-78-4

cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10990364
CAS No.: 254980-78-4
M. Wt: 300.4 g/mol
InChI Key: YHRBLBBUSHXYDL-UHFFFAOYSA-N
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Description

Cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a cyclohexyl group attached to a fluorinated tetrahydropyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The fluorination and cyclohexylation steps are then carried out using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its specific combination of a fluorinated tetrahydropyridoindole core and a cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

254980-78-4

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

cyclohexyl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C18H21FN2O/c19-13-6-7-16-14(10-13)15-11-21(9-8-17(15)20-16)18(22)12-4-2-1-3-5-12/h6-7,10,12,20H,1-5,8-9,11H2

InChI Key

YHRBLBBUSHXYDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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